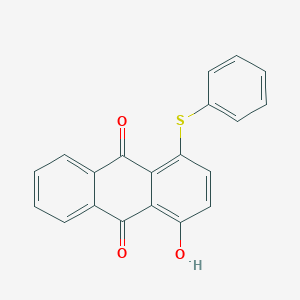

1-Hydroxy-4-(phenylthio)anthraquinone

Description

Properties

CAS No. |

16672-99-4 |

|---|---|

Molecular Formula |

C20H12O3S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |

InChI Key |

UHZBAABNQZKFQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Synonyms |

1-Hydroxy-4-(phenylthio)anthraquinone |

Origin of Product |

United States |

Preparation Methods

Substitution of Chloroanthraquinone with Thiophenols

The most widely reported method involves the reaction of 1-chloroanthraquinone with 4-hydroxythiophenol under alkaline conditions. This nucleophilic substitution proceeds via an SNAr mechanism, where the electron-deficient anthraquinone core facilitates displacement of the chlorine atom by the thiophenoxide ion.

Typical Reaction Conditions :

-

Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Catalyst : None required, though phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields.

Workup :

The crude product is precipitated by acidification (HCl) and purified via column chromatography (silica gel, petroleum ether/dichloromethane). Reported yields range from 65–78% .

Example :

1-Chloroanthraquinone (1 eq) and 4-hydroxythiophenol (1.2 eq) in ethylene glycol/KOH at 120°C for 48 hours yield 1-hydroxy-4-(4-hydroxyphenylthio)anthraquinone with 72% isolated yield.

Friedel-Crafts Acylation

Acylation of Benzene Derivatives

Friedel-Crafts reactions employ acyl chlorides or anhydrides to introduce acyl groups to aromatic rings. For 1-hydroxy-4-(phenylthio)anthraquinone, this method is less common but viable for synthesizing intermediates.

Key Steps :

-

Generation of Acylium Ion : 1-Hydroxyanthraquinone-4-carbonyl chloride reacts with AlCl₃ to form an acylium complex.

-

Electrophilic Substitution : The acylium ion attacks the benzene ring of thiophenol derivatives.

Limitations :

-

Requires stoichiometric AlCl₃ due to stable ketone-AlCl₃ complexes.

-

Lower regioselectivity compared to nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling

This method enables precise functionalization of halogenated anthraquinones. For example, 1-hydroxy-4-iodoanthraquinone reacts with phenylboronic acid derivatives under Pd catalysis.

-

Catalyst : Pd(PPh₃)₄ (10 mol%).

-

Base : K₂CO₃ (4 eq).

-

Additive : Bu₄NBr (1 eq) in toluene-water.

-

Temperature : 90°C for 3 hours.

Yield : Up to 95% for 4-aryl-1-hydroxyanthraquinones.

Advantages :

Condensation Reactions with Leuco-Anthraquinones

Boric Acid-Catalyzed Condensation

Patents describe condensation of 1,4-dihydroxyanthraquinone or its leuco form with aminothiophenols in the presence of boric acid esters.

-

Melt Reaction : 1,4-Dihydroxyanthraquinone (1 eq), leuco-1,4-dihydroxyanthraquinone (0.3–0.5 eq), and 4-amino-3,5-dimethylthiophenol (3 eq) are heated at 130–140°C under N₂.

-

Catalyst : 2-Methyl-2,4-pentanediol-boric acid ester (0.5–1.5 eq).

-

Isolation : The melt is poured into dilute HCl, yielding the product as a violet precipitate.

Comparative Analysis of Methods

Industrial and Environmental Considerations

-

Nucleophilic Substitution : Preferred for scalability but generates HCl waste, requiring neutralization.

-

Suzuki-Miyaura : Cost-prohibitive for large-scale synthesis due to palladium catalysts.

-

Boric Acid Methods : Utilize recyclable solvents (e.g., ethylene glycol), aligning with green chemistry principles.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-(phenylthio)anthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.

Substitution: The thiophenyl group can participate in electrophilic substitution reactions, allowing further functionalization

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro compounds under mild conditions.

Major Products Formed

Oxidation: Formation of 1,4-dioxoanthraquinone derivatives.

Reduction: Formation of 1-hydroxy-4-thiophenylanthracene.

Substitution: Various substituted anthraquinone derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

1-Hydroxy-4-(phenylthio)anthraquinone has shown promising biological activities:

- Anticancer Properties : Research indicates that anthraquinone derivatives can inhibit cancer cell proliferation and induce apoptosis. The mechanism involves intercalation into DNA, disrupting its structure, and inhibiting topoisomerases, crucial for DNA replication .

- Antioxidant Activity : The compound may interact with reactive oxygen species, exerting antioxidant effects that can modulate cellular signaling pathways.

Medicinal Applications

The medicinal potential of this compound has been explored in various studies:

- Therapeutic Uses : Investigations have focused on its efficacy in treating diseases such as cancer and inflammatory conditions. For instance, it has been noted for its ability to lower uric acid levels by inhibiting xanthine oxidase, which is significant in managing gout and hyperuricemia .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Dyeing Agents : this compound is employed as a dye due to its vibrant color and stability. It has been effectively used to dye polyester textiles with excellent fastness properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of several anthraquinone derivatives, including this compound, on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, highlighting the compound's potential as an anticancer agent.

Case Study 2: Dyeing Efficacy

In an industrial setting, the application of this compound for dyeing polyester fabrics was studied. The fabric dyed with this compound exhibited superior fastness to light and washing compared to other dyes, making it a preferred choice in textile applications .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Biological Research | Anticancer studies | Significant inhibition of cancer cell proliferation |

| Medicinal Chemistry | Xanthine oxidase inhibition | Effective in lowering uric acid levels |

| Industrial Dyeing | Dyeing polyester textiles | Excellent fastness to light and washing |

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(phenylthio)anthraquinone involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting its structure and inhibiting the function of topoisomerases, enzymes crucial for DNA replication and transcription. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, it may interact with reactive oxygen species (ROS), exerting antioxidant effects and modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Differences

Table 1: Key Structural and Functional Properties of Selected Anthraquinones

Key Observations:

- Substituent Position: 4-Substituted derivatives (e.g., phenylthio, p-toluidino) exhibit higher anticancer activity and solubility than 2-substituted analogs due to improved DNA interaction and steric effects .

- Functional Groups: Phenylthio (-S-C₆H₅): Enhances solubility in fluorinated solvents (e.g., 1.7 wt% for dye 22 in LIXON 5052 XX at low temperatures) and dichroic ratios (up to 10:1) for LCD applications .

Anticancer Activity:

- This compound induces S-phase arrest in SNB-19 glioblastoma cells, similar to mitoxantrone, by intercalating DNA and inhibiting topoisomerase II .

- 1-Hydroxy-4-(2,3-dimethoxyphenyl)anthraquinone shows selective cytotoxicity against DU-145 prostate cancer cells (IC₅₀ = 1.2 µM) by disrupting G0/G1 phase progression .

- Solvent Violet 13 lacks significant anticancer activity, highlighting the critical role of substituent type (phenylthio vs. anilino) in bioactivity .

Table 2: Cytotoxicity Data (MTT Assay)

Table 3: Solubility and Performance in Fluorinated Liquid Crystals

| Dye (Substituents) | Solubility (wt%, 25°C) | Dichroic Ratio | Application | |

|---|---|---|---|---|

| Dye 22 (1,4,5,8-phenylthio) | 1.70 | 10 | High-contrast magenta LCDs | |

| Dye 19 (1,5-anilino) | 0.06 | 5.1 | Low-solubility cyan LCDs |

Q & A

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and hydroxyl group positioning. Mass spectrometry (MS), particularly High-Resolution MS (HRMS), validates molecular weight and fragmentation patterns. UV-Vis spectroscopy is employed to study electronic transitions influenced by the phenylthio group, which enhances absorption in the visible range (~400–500 nm) for applications like dyes .

Q. How are anthraquinone derivatives analyzed for purity and structural confirmation in research settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) is widely used, with a typical quantification limit of 10 ppm. Reverse-phase columns (C18) and methanol/water mobile phases are standard. Purity is further verified via melting point analysis and thin-layer chromatography (TLC) .

Q. What are the primary applications of phenylthio-substituted anthraquinones in materials science?

- Methodological Answer : Phenylthio-substituted anthraquinones are key components in dichroic dyes for liquid crystal displays (LCDs). Their planar structure and electron-withdrawing groups enhance solubility in nematic liquid crystals, enabling stable three-layer guest-host LCDs with high contrast ratios. The ortho-substituted phenylthio group optimizes alignment and reduces aggregation .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) inform the design of anthraquinone derivatives for energy storage applications?

- Methodological Answer : Density Functional Theory (DFT) calculates redox potentials, solvation energies, and substituent effects. For example, electron-donating groups (e.g., -OCH₃) lower the LUMO energy, increasing reduction potential by ~0.4 V. Lithium ion pairing further enhances redox windows (up to +0.4 V), guiding the design of anthraquinones for non-aqueous redox flow batteries .

Q. What mechanisms explain the anticancer activity of aryl-substituted 1-hydroxyanthraquinones?

- Methodological Answer : Aryl-substituted derivatives (e.g., 1-hydroxy-4-phenyl-9,10-anthraquinone) induce S-phase arrest in cancer cells by intercalating into DNA, disrupting replication. Advanced studies show differential effects: 4-aryl derivatives (e.g., compound 13) increase DNA synthesis (via repair system activation), while 2-aryl analogs (e.g., compound 28) block G0/G1 phase progression, akin to doxorubicin. Apoptosis is mediated through caspase-3/7 activation and mitochondrial membrane depolarization .

Q. How do substituents influence the redox potential and solubility of anthraquinone derivatives in non-aqueous solvents?

- Methodological Answer : Substituents like methyl groups or oxy-methyl dioxolane enhance solubility in organic solvents (e.g., acetonitrile) by reducing π-π stacking. Electron-donating groups (e.g., -CH₃) raise reduction potentials, whereas electron-withdrawing groups (e.g., -NO₂) lower them. DFT-derived linear relationships between LUMO energy and experimental redox potentials enable rapid screening of ~50 derivatives .

Q. What role does quantum interference play in the electronic properties of anthraquinone-based molecular junctions?

- Methodological Answer : Destructive quantum interference (DQI) in anthraquinone derivatives results in ultra-low conductance (~10⁻⁵ G₀) in single-molecule junctions. Break-junction experiments confirm that the anthraquinone core acts as an "off-state" electronic insulator, enabling nanoscale pressure sensors. Substituents like phenylthio groups modulate interference patterns by altering electron pathways .

Q. How do lithium ions modulate the electrochemical properties of anthraquinone derivatives in redox flow batteries?

- Methodological Answer : Lithium ions form Lewis acid-base complexes with anthraquinone dianions, stabilizing reduced states and increasing reduction potentials by ~0.4 V. This ion pairing reduces solubility losses and improves cycling stability. Computational studies predict that fluorinated substituents (e.g., -CF₃) further enhance ion affinity and oxidative stability .

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Methodological Answer : Regioselective substitution is achieved via halogen-directed coupling. For example, Suzuki-Miyaura reactions with 1-hydroxy-4-iodoanthraquinone favor C4 substitution due to steric and electronic factors. Protecting the hydroxyl group (e.g., as a silyl ether) prevents unwanted side reactions. Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) also impacts selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.